1-ethenyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethenyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C₆H₆N₂O It is a derivative of pyrazole, featuring both an ethenyl group and a formyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-vinyl-1H-pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong base like sodium hydride (NaH). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethenyl group can participate in electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products:
Oxidation: 1-Ethenyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1-Ethenyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethenyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethenyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1-Ethenyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds such as:
1-Vinyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a vinyl group instead of an ethenyl group.
1-Ethyl-1H-pyrazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an ethenyl group.
1-Phenyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an ethenyl group.
Properties
IUPAC Name |
2-ethenylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-6(5-9)3-4-7-8/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPRXUMAWPMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CC=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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